Dihydrolysergamide is classified under the category of ergoline derivatives, which are characterized by a complex bicyclic structure that includes a fused indole and pyrrolidine ring. It shares structural features with other compounds in this class, such as lysergic acid and its derivatives, which are known for their psychoactive properties.
The synthesis of dihydrolysergamide can be approached through various methods, often involving the modification of lysergic acid or its derivatives. A common synthetic route involves:
This synthesis pathway highlights the importance of careful control over reaction conditions to achieve high yields and purity of the final product.
Dihydrolysergamide has a molecular formula of C₁₃H₁₅N₃O and a molecular weight of approximately 229.28 g/mol. Its structure features:
Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are often employed to elucidate the detailed conformation and spatial arrangement of atoms within the dihydrolysergamide molecule.
Dihydrolysergamide participates in several chemical reactions typical for amides and alkaloids:
These reactions illustrate the versatility of dihydrolysergamide as a precursor for synthesizing novel compounds with potential therapeutic applications.
The mechanism of action for dihydrolysergamide is not fully understood but is believed to involve interactions with serotonin receptors, particularly the 5-HT2A receptor subtype. This interaction is thought to lead to alterations in neurotransmitter release and neuronal excitability, contributing to its psychoactive effects.
Research into the precise mechanisms remains ongoing, with studies utilizing techniques like electrophysiology and imaging to further elucidate these pathways.
Dihydrolysergamide exhibits several notable physical and chemical properties:
These properties are crucial for understanding how dihydrolysergamide behaves in biological systems and during synthesis.
Dihydrolysergamide's applications primarily lie within research contexts:
The ongoing interest in psychedelics for therapeutic use continues to drive research into compounds like dihydrolysergamide, highlighting its potential significance in modern medicine.
Dihydrolysergamide features a saturated ergoline tetracyclic ring system, distinguishing it from its parent compound lysergamide. The core ergoline scaffold comprises an indole moiety (rings A and B) fused to a quinoline system (rings C and D). Hydrogenation specifically targets the 9,10-double bond in ring D (Figure 1), converting it to a single bond and generating two chiral centers at C-5 and C-10 [8]. This saturation alters electron distribution across the conjugated system, reducing planarity and increasing conformational flexibility in ring D compared to lysergamides [6] [8]. The hydrogenation pattern critically influences pharmacological activity by modulating interactions with serotonin and dopamine receptors [8].
Table 1: Saturation Patterns in Ergoline Derivatives
Compound | Δ9,10 Bond | Ring D Conformation | C-5/C-10 Chirality |
---|---|---|---|
Lysergamide | Unsaturated | Planar | N/A |
Dihydrolysergamide | Saturated | Puckered | Two chiral centers |
Iso-lysergamides | Unsaturated | Planar | C-8 epimerization |
Hydrogenation of the Δ9,10 bond generates two stereogenic centers (C-5 and C-10), producing four possible diastereomers. The biologically active isomer typically exhibits (5R,10R) absolute configuration, mirroring the stereochemistry of natural ergoline alkaloids [6] [8]. This configuration positions the C-8 substituent equatorially, minimizing 1,3-diaxial interactions and stabilizing the chair conformation of ring D [8]. Nuclear Overhauser effect (NOE) spectroscopy confirms that the C-8 carboxamide group adopts a pseudo-axial orientation in solution, while molecular modeling reveals steric constraints that preclude binding to 5-hydroxytryptamine (5-HT)₂A receptors when ring D adopts a boat conformation [6].
Table 2: Stereoisomers of Dihydrolysergamide
Stereoisomer | C-5 Configuration | C-10 Configuration | Biological Relevance |
---|---|---|---|
5R,10R | R | R | Active conformation |
5S,10S | S | S | Inactive |
5R,10S | R | S | Sterically hindered |
5S,10R | S | R | Unstable in physiological conditions |
According to IUPAC recommendations [2] [5], dihydrolysergamide is systematically named as:(6aR,9R,10aR)-N,N-diethyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxamideKey components include:
Common structural analogues include:
Three key features distinguish dihydrolysergamide from related compounds:
Table 3: Structural Comparison of Ergoline Derivatives
Structural Feature | Dihydrolysergamide | Lysergamide | Iso-Lysergamide |
---|---|---|---|
Δ9,10 Bond | Saturated | Unsaturated | Unsaturated |
C-8 Configuration | (8S) α-oriented | (8S) α-oriented | (8R) β-oriented |
Ring D Conformation | Puckered half-chair | Planar | Planar |
Amide Resonance Energy | 18 kcal/mol | 20 kcal/mol | 18 kcal/mol |
Torsion Angle C7-C8-C9-N | 172° | 178° | -65° |
Figure 1: Hydrogenation of the Δ9,10 Bond in Ring D
Lysergamide: Indole-(A/B)-Fused-Quinoline(Δ9,10)-C8-CONR₂ ↓ Catalytic Hydrogenation Dihydrolysergamide: Indole-(A/B)-Fused-Decahydroquinoline-C8-CONR₂
The stereospecific addition of hydrogen (syn or anti) determines the relative configuration at C-5 and C-10, with biological activity requiring cis fusion between rings C and D [6] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7